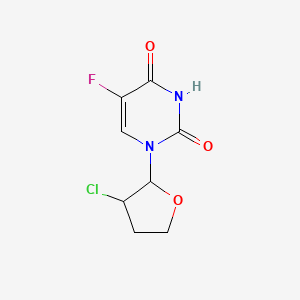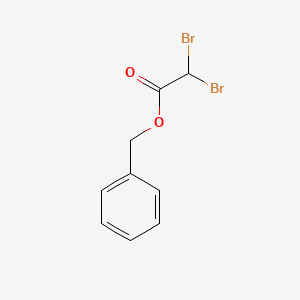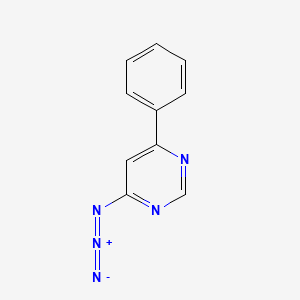
(2S)-N,N,2,6-tetramethylheptanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-N,N,2,6-tetramethylheptanamide is an organic compound with a specific stereochemistry, indicated by the (2S) configuration. This compound is characterized by its heptanamide backbone, with four methyl groups attached at the N, 2, and 6 positions. It is a chiral molecule, meaning it has a non-superimposable mirror image, which can have significant implications in its chemical behavior and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-N,N,2,6-tetramethylheptanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-dimethylheptanoic acid and N,N-dimethylamine.
Amidation Reaction: The key step in the synthesis is the amidation reaction, where the carboxylic acid group of 2,6-dimethylheptanoic acid reacts with N,N-dimethylamine to form the amide bond. This reaction is usually catalyzed by coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing costs and environmental impact. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure the final product meets stringent quality standards.
化学反应分析
Types of Reactions
(2S)-N,N,2,6-tetramethylheptanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the amide group to an amine, using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methyl groups attached to the nitrogen and carbon atoms can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines.
科学研究应用
(2S)-N,N,2,6-tetramethylheptanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s chiral nature makes it valuable in studying stereochemistry and its effects on biological systems.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which (2S)-N,N,2,6-tetramethylheptanamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various molecular pathways. The exact molecular targets and pathways involved can vary, but the compound’s stereochemistry often plays a crucial role in its activity.
相似化合物的比较
Similar Compounds
(2R)-N,N,2,6-tetramethylheptanamide: The enantiomer of (2S)-N,N,2,6-tetramethylheptanamide, with a different stereochemistry.
N,N-dimethylheptanamide: A similar compound lacking the methyl groups at the 2 and 6 positions.
2,6-dimethylheptanoic acid: The precursor used in the synthesis of this compound.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of multiple methyl groups, which can significantly influence its chemical behavior and interactions with biological systems. This makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
63702-29-4 |
|---|---|
分子式 |
C11H23NO |
分子量 |
185.31 g/mol |
IUPAC 名称 |
(2S)-N,N,2,6-tetramethylheptanamide |
InChI |
InChI=1S/C11H23NO/c1-9(2)7-6-8-10(3)11(13)12(4)5/h9-10H,6-8H2,1-5H3/t10-/m0/s1 |
InChI 键 |
XRTLQXQUKWARBX-JTQLQIEISA-N |
手性 SMILES |
C[C@@H](CCCC(C)C)C(=O)N(C)C |
规范 SMILES |
CC(C)CCCC(C)C(=O)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,2-Naphthalenediol, 5,6,7,8-tetrahydro-6-[(1-methylethyl)amino]-](/img/structure/B14506780.png)


![8-Chlorooxepino[2,3-B]quinoxaline](/img/structure/B14506791.png)
![2-[2-(3,4-Dimethoxyphenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B14506795.png)
![3-[2-(3,3-Dimethylcyclopentyl)propyl]-4-methylfuran-2(5H)-one](/img/structure/B14506799.png)
![2-[(4-Anilinophenyl)methyl]-N-phenylaniline](/img/structure/B14506813.png)





![4-[2-(4-Hydroxy-3-methoxyphenyl)ethenyl]-2,6-dimethylphenol](/img/structure/B14506840.png)
![2-[(3,4,4-Trichlorobut-3-en-2-yl)oxy]ethan-1-ol](/img/structure/B14506843.png)
